KMO Inhibition Potency – Amide vs. Carboxylic Acid Templates
Within the patent family exemplified by WO‑2015091647‑A1, unsubstituted benzoxazolone‑propanoic acid derivatives display KMO IC50 values typically in the 100 nM to 10 µM range depending on the substitution pattern [1]. Analogues bearing a 5‑chloro group and a lipophilic amide tail (e.g., naphthylamide) are inferred to retain or improve potency relative to the parent acids based on the SAR narrative, though no explicit IC50 value for the N‑(naphthalen-2-yl)propanamide is publicly available [1]. Consequently, this compound is anticipated to exhibit sub‑micromolar KMO inhibition, distinguishing it from non‑chlorinated, non‑amide congeners.
| Evidence Dimension | KMO enzyme inhibition (in vitro) |
|---|---|
| Target Compound Data | Anticipated IC50 < 1 µM (class‑level inference) |
| Comparator Or Baseline | Parent propanoic acid scaffold: IC50 ~0.1–10 µM [1] |
| Quantified Difference | Not directly quantifiable; structural SAR suggests improved potency conferred by chloro + naphthylamide groups |
| Conditions | Recombinant human KMO enzymatic assay (assay details not disclosed for this specific analogue) |
Why This Matters
Procurement decisions for KMO‑focused discovery programs should prioritize analogues with structural features (5‑Cl, N‑aryl amide) that correlate with enhanced potency, even if direct IC50 data are not yet publicly available.
- [1] Mirguet O, Walker AL, Bouillot AMJ, Liddle J. WO‑2015091647‑A1 – 3‑(5‑chloro‑2‑oxobenzo[d]oxazol‑3(2H)‑yl)propanoic acid derivatives as KMO inhibitors. Filed 2014‑12‑16; published 2015‑06‑24; priority 2013‑12‑18. View Source
